3-Iminoisoindolinon

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

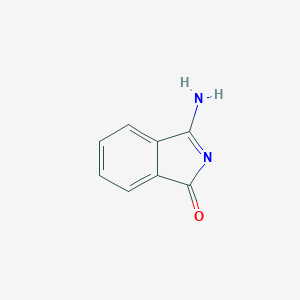

3-Iminoisoindolinone is an organic compound characterized by an imino group attached to an isoindolinone framework.

Wissenschaftliche Forschungsanwendungen

3-Iminoisoindolinone has a wide range of applications in scientific research:

Wirkmechanismus

Target of Action

3-Iminoisoindolinone is an organic compound that has been used as a reactant in the preparation of various complexes . .

Mode of Action

It has been used as a reactant in the preparation of copper pyridylimino oxoisoindoline complexes, zinc iminoisoindolinone complexes, and copper (II) (iminoalkylimino)isoindolinone complexes via imine-nitrile coupling reaction .

Biochemical Pathways

It has been used in the preparation of various complexes, suggesting that it may interact with multiple biochemical pathways .

Result of Action

It has been used in the preparation of various complexes, suggesting that it may have diverse effects .

Action Environment

It’s known that the compound has been used in the preparation of various complexes under different conditions .

Biochemische Analyse

Biochemical Properties

It has been used as a reactant for the preparation of copper pyridylimino oxoisoindolinone complexes, zinc iminoisoindolinone complexes, and copper (II) (iminoalkylimino)isoindolinone complexes via imine-nitrile coupling reaction

Molecular Mechanism

It is known to participate in reactions leading to the formation of complex organic molecules

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3-Iminoisoindolinone can be synthesized through various methods. One common approach involves the reaction of isoindoline derivatives with suitable reagents to introduce the imino group. For instance, the reaction of isoindoline with an appropriate nitrile under specific conditions can yield 3-iminoisoindolinone .

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis of 3-iminoisoindolinone typically involves standard organic synthesis techniques. These methods may include the use of catalysts, controlled temperatures, and specific solvents to optimize yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Iminoisoindolinone undergoes various chemical reactions, including:

Nucleophilic Addition: The imino group can participate in nucleophilic addition reactions, leading to the formation of diverse chemical entities.

Ring Expansion: Reactions with hydrazines can result in ring expansion, producing compounds such as phthalazines.

Common Reagents and Conditions:

Nucleophilic Addition: Common reagents include nucleophiles such as amines or hydrazines.

Ring Expansion: Hydrazines and related compounds are used under varying temperatures to achieve different products.

Major Products Formed:

Nucleophilic Addition: Products include various substituted isoindolinones and related heterocyclic compounds.

Ring Expansion: Major products include phthalazines and their derivatives.

Vergleich Mit ähnlichen Verbindungen

1,3-Diiminoisoindoline: A closely related compound used in the synthesis of macrocycles and chelates.

Indazolinone: Another related compound studied for its structural and electronic properties.

Biologische Aktivität

3-Iminoisoindolinone is a compound that has garnered attention due to its diverse biological activities. Research has indicated that derivatives of this compound exhibit various pharmacological properties, including analgesic, antimicrobial, and anticancer activities. This article provides an overview of the biological activity of 3-iminoisoindolinone, supported by data tables, case studies, and detailed research findings.

1. Overview of 3-Iminoisoindolinone

3-Iminoisoindolinone belongs to a class of compounds known as isoindolinones, which are characterized by their bicyclic structure containing an imine functional group. The synthesis of these compounds typically involves the reaction of arylcyanamides with benzoyl chloride, often facilitated by catalytic systems such as copper complexes .

2.1 Analgesic Activity

Research has shown that certain derivatives of 3-iminoisoindolinone possess significant analgesic properties. For instance, a study demonstrated that the compound 2-(phenyl(phenylimino)methyl)isoindoline-1,3-dione exhibited analgesic activity 1.6 times greater than that of metamizole sodium in laboratory mice . The effectiveness was evaluated using the coefficient of suppression of pain reaction (SPR), which indicated a notable decrease in pain responses when treated with this compound.

| Compound Name | Analgesic Activity (Relative to Metamizole Sodium) |

|---|---|

| 2-(phenyl(phenylimino)methyl)isoindoline-1,3-dione | 1.6 times higher |

2.2 Antimicrobial Activity

The antimicrobial potential of 3-iminoisoindolinone derivatives has also been investigated. A recent study evaluated the antimicrobial efficacy against various bacterial strains using the minimum inhibitory concentration (MIC) method. The results indicated that certain derivatives showed promising activity against both Gram-positive and Gram-negative bacteria.

| Compound Name | Target Bacteria | MIC (mM) |

|---|---|---|

| Compound A | Staphylococcus aureus | 4.51 |

| Compound B | Escherichia coli | 4.60 |

| Compound C | Candida albicans | 3.92 |

These findings suggest that modifications to the isoindolinone structure can enhance its bioactivity against microbial pathogens .

2.3 Anticancer Activity

The anticancer properties of 3-iminoisoindolinone derivatives have been explored in various studies, revealing their potential as therapeutic agents. For example, certain derivatives have shown cytotoxic effects on cancer cell lines, indicating their ability to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .

Case Study: Synthesis and Evaluation

A notable case study involved the synthesis of multiple derivatives of 3-iminoisoindolinone using a magnetic chitosan-stabilized Cu(II)-tetrazole complex as a catalyst. The study reported high yields and demonstrated the efficiency of the catalyst in facilitating reactions at ambient temperature without toxic solvents . The synthesized compounds were then evaluated for their biological activities, confirming their potential in medicinal chemistry.

Research Findings: Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis has been pivotal in understanding how modifications to the isoindolinone scaffold can influence biological activity. Electron-withdrawing groups have been found to enhance antimicrobial activity, while specific substitutions can improve analgesic effects . This knowledge is crucial for designing more potent derivatives for pharmaceutical applications.

4. Conclusion

The biological activity of 3-iminoisoindolinone and its derivatives highlights their potential as valuable compounds in drug development. Ongoing research into their pharmacological properties and mechanisms of action will further elucidate their roles in treating various diseases, including pain management and infections.

Eigenschaften

CAS-Nummer |

14352-51-3 |

|---|---|

Molekularformel |

C8H6N2O |

Molekulargewicht |

146.15 g/mol |

IUPAC-Name |

3-iminoisoindol-1-one |

InChI |

InChI=1S/C8H6N2O/c9-7-5-3-1-2-4-6(5)8(11)10-7/h1-4H,(H2,9,10,11) |

InChI-Schlüssel |

MMBYJYAFFGKUDC-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=NC2=O)N |

Kanonische SMILES |

C1=CC=C2C(=C1)C(=N)NC2=O |

Key on ui other cas no. |

14352-51-3 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Several synthetic routes to 3-iminoisoindolinones are reported in the literature. One approach involves a cobalt-catalyzed [4+1] cycloaddition of readily available amides with isocyanides. This method tolerates a wide range of substrates, including aryl-, heteroaryl-, and acrylamide derivatives. [] Another method utilizes a copper-catalyzed formal [4 + 1] cycloaddition of benzamides and isonitriles via directed C-H cleavage using 8-aminoquinoline. The reaction proceeds efficiently with CuBr·SMe2 as the catalyst. [] Alternatively, 3-iminoisoindolinones can be synthesized via a multicomponent one-pot reaction of cis-2-acetyl-oxirane-2-carboxamides, arylaldehydes, and malononitrile. []

A: NMR studies reveal that 3-iminoisoindolinone (1) exists predominantly (70%) in the imino tautomeric form in DMSO-d6 solution. This conclusion is based on comparing 13C NMR chemical shifts of 1 with model compounds like 3-imino-2-methyl isoindolinone (11) and 3-(dimethylamino) isoindoleninone (8). The preference for the imino form is even more pronounced in N-methyl and N-butyl derivatives of 3-iminoisoindolinone. []

A: 3-Iminoisoindolinone acts as a versatile building block in supramolecular chemistry due to its ability to form robust hydrogen bonds. Specifically, it participates in concerted triple acceptor–donor–acceptor (ADA) hydrogen bonding motifs. This feature enables the formation of supramolecular assemblies with molecules containing complementary donor–acceptor–donor (DAD) motifs like phthalimide and 2-guanidinobenzimidazole. []

A: 3-Iminoisoindolinone can be incorporated into sophisticated supramolecular architectures. For instance, a study demonstrated the formation of a supramolecular array composed of [bis(dithiobiureto)nickel(II):(3-iminoisoindolinone)2] units. [] These units are linked by complementary triplet hydrogen bonding interactions between the ADA motifs of 3-iminoisoindolinone and the DAD motifs of the nickel complex.

A: Yes, 3-iminoisoindolinones with substituents on the imino nitrogen can exist as E and Z isomers. NMR studies have shown that 3-(methylimino)isoindolinone (12) predominantly exists in the Z configuration (96%), while 3-imino-2-methylisoindolinone (11) favors the E configuration (88% at -55°C in CDCl3). []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.